3-benzyl-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
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Description
3-benzyl-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H20N4O5 and its molecular weight is 456.458. The purity is usually 95%.
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Biological Activity
The compound 3-benzyl-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a member of the quinazoline family known for its diverse biological activities. This article explores its biological activity through various studies and findings, focusing on its potential applications in antiviral and antimicrobial therapies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula: C20H19N3O4
- Molecular Weight: 373.38 g/mol
- Key Functional Groups: Quinazoline core, oxadiazole moiety, and benzyl substituent.
Antiviral Activity
Research has highlighted the antiviral potential of quinazoline derivatives. A study evaluating various synthesized quinazolines demonstrated that certain compounds displayed significant activity against viruses such as vaccinia and adenovirus. For instance:
- Compound 24b11 exhibited an EC50 of 1.7 μM against vaccinia virus.
- Compound 24b13 showed an EC50 of 6.2 μM against adenovirus-2, outperforming standard antiviral drugs like Cidofovir (EC50 = 25 μM) .
These findings suggest that modifications in the quinazoline structure can lead to enhanced antiviral properties.
Antimicrobial Activity
The antimicrobial efficacy of quinazoline derivatives has been extensively studied. The following results summarize key findings:
- A series of quinazoline-2,4(1H,3H)-dione derivatives were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria using the agar well diffusion method.
- Notably, compounds such as 13 and 15 showed broad-spectrum activity with inhibition zones ranging from 10 to 12 mm against Staphylococcus aureus and Escherichia coli .
The structure–activity relationship (SAR) studies indicated that specific substitutions on the quinazoline ring significantly influenced antimicrobial potency.
Cytotoxicity Assessment
In vitro cytotoxicity tests were conducted to evaluate the safety profile of these compounds. Most synthesized derivatives demonstrated low toxicity at concentrations up to 100 μM in human embryonic lung (HEL) cells, indicating a favorable therapeutic index .
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, a novel quinazoline derivative was tested against vaccinia virus. The compound was administered in varying concentrations to assess its inhibitory effects. Results indicated a dose-dependent response with significant viral load reduction at higher concentrations.
Case Study 2: Antimicrobial Spectrum
A study involving multiple bacterial strains assessed the effectiveness of the compound against resistant strains. The results showed that the compound retained activity against Candida albicans, suggesting potential for treating fungal infections alongside bacterial pathogens.
Properties
IUPAC Name |
3-benzyl-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O5/c1-32-18-10-17(11-19(13-18)33-2)22-27-23(34-28-22)16-8-9-20-21(12-16)26-25(31)29(24(20)30)14-15-6-4-3-5-7-15/h3-13H,14H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIVMXCDZFIHSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.